molecular formula C7H2Cl3F3 B1301039 1,2,3-Trichloro-5-(trifluoromethyl)benzene CAS No. 50594-82-6

1,2,3-Trichloro-5-(trifluoromethyl)benzene

Cat. No. B1301039
CAS RN: 50594-82-6
M. Wt: 249.4 g/mol
InChI Key: FBKFIAIRSQOXJR-UHFFFAOYSA-N
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Description

The compound 1,2,3-Trichloro-5-(trifluoromethyl)benzene is a chlorinated and fluorinated benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related trisubstituted benzene derivatives, which can be useful in understanding the behavior and properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene.

Synthesis Analysis

The synthesis of trisubstituted benzene derivatives is often achieved through halogenated intermediates, as seen in the synthesis of multiferrocenyl-functionalized cyclic systems using a trichloroiodo benzene starting compound . Similarly, the synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene could involve halogenated intermediates and cross-coupling reactions, such as Sonogashira or Negishi couplings, which are commonly used in the synthesis of poly-substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of trisubstituted benzene derivatives can be influenced by the substituents' electronic effects. For instance, the structure of 1,3,5-tris(trifluoromethyl)benzene deviates from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This suggests that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would also influence its molecular geometry, potentially leading to deviations from planarity.

Chemical Reactions Analysis

The reactivity of trisubstituted benzene derivatives can vary significantly depending on the substituents. For example, the presence of trifluoromethyl groups can facilitate selective lithiation and subsequent electrophilic substitution, as seen in the case of 1,2,4-tris(trifluoromethyl)benzene . This indicates that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene could also affect its reactivity towards nucleophilic and electrophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of trisubstituted benzene derivatives are influenced by their molecular structure. For example, the electrochemical properties of ferrocenyl-substituted benzenes show that the oxidation states are affected by the presence of electronegative atoms . Similarly, the presence of trifluoromethyl groups in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would likely influence its redox behavior. Additionally, the crystal structures of polymorphs of trisubstituted benzene derivatives can exhibit different network architectures and intermolecular interactions, which could be relevant for the solid-state properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene .

Scientific Research Applications

Synthesis Methods

  • Regioselective Synthesis of Triazoles : The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles is achieved through a room temperature 1,3-dipolar cycloaddition process involving (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes. This process is catalyzed by Cu (I) salts and is noted for its high regioselectivity and efficiency (Hu et al., 2008).

  • Trifluoromethylation of Arenes and Heteroarenes : Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents. This reaction is typically carried out in chloroform solvent at 70 °C and demonstrates the potential for creating various fluorinated aromatic compounds (Mejía & Togni, 2012).

Structural and Molecular Studies

  • Molecular Structure and Conformation Analysis : Studies on 1,3,5-tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations have revealed insights into the molecular structure and conformation of this compound. The research highlights the influence of σ-electronegative effects of CF3 groups on the geometry of the carbon ring and the trifluoromethyl groups (Kolesnikova et al., 2014).

  • Spectroscopic Characterization : Investigations into the structural properties of derivatives of 1,3,5-tris(trifluoromethyl)benzene, such as 2,4,6-tris(trifluoromethyl)phenyllithium, have been carried out using spectroscopic methods, including NMR. These studies help in understanding the electronic properties and reactivity of these compounds (Stalke & Whitmire, 1990).

Applications in Supramolecular Chemistry

  • Formation of Surface Covalent Organic Frameworks : The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride has been used to form a novel covalent organic framework (COF) on an Au(111) surface. This COF exhibits a honeycomb-like structure with hexagonal cavities, demonstrating its potential in nanotechnology and materials science (Marele et al., 2012).

  • Use in Molecular Encapsulation : Studies on 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene have shown its ability to exhibit solvent-dependent conformation and its potential in molecular encapsulation, particularly in capturing acetone molecules. This research highlights the versatility of 1,3,5-substituted benzene derivatives in supramolecular chemistry (Songkram et al., 2010).

Advanced Catalytic Methods

  • Metal-Free Borylation of Arenes : A 5-chlorinated 1,3,2,5-diazadiborinine derivative has been developed to selectively activate C‒H and C‒F bonds in benzene and partially fluorinated arenes. This catalyst-free method allows for the borylation of these compounds, opening new pathways in organometallic chemistry (Su et al., 2019).

Safety And Hazards

1,2,3-Trichloro-5-(trifluoromethyl)benzene may cause irritation of the digestive tract and respiratory tract . It may also cause skin and eye irritation . Therefore, it is recommended to use with adequate ventilation, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFIAIRSQOXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198633
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID00198633
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Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-5-(trifluoromethyl)benzene

CAS RN

50594-82-6
Record name 3,4,5-Trichlorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50594-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Record name 1,2,3-trichloro-5-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (39 g.) in water (85 ml.) is added over 1 hour to a solution of 5-amino-3,4-dichloro-α,α,α-trifluorotoluene (117.5 g., 0.51 mol) in 1700 ml. concentrated hydrochloric acid at -6° C. and the solution stirred for 1 hour then filtered. The filtrate is added to a solution of cuprous chloride (76.5 g.) in concentrated hydrochloric acid (500 ml.) over 5 minutes at 0° to 8° C. and gradually heated to 80° C. over 80 minutes. The reaction mixture is cooled to 35° C. and extracted with hexane (2×300 ml.). The extract is washed with water, 2% sodium hydroxide solution, dried and distilled to give 3,4,5-trichloro-α,α,α-trifluorotoluene (70 g., 55%) b.p. 82°-86° C./10 mm, 95% pure.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
117.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-trifluoromethylaniline (3.3 kg) in concentrated hydrochloric acid (25 liters) was stirred for 1 hour and then cooled to -6° C. A solution of sodium nitrite (1.41 kg) in water (3 liters) was added over a period of 4 hours keeping the temperature between -5° and -12°. The mixture was then stirred between -5° and 0° until all solid had dissolved (3.5 hours). The mixture was then added in 2 liter portions over a period of 35 minutes to a solution of cuprous chloride (1.5 kg) in concentrated hydrochloric acid with stirring. The dark solution was left to stand for 30 minutes, filtered, and extracted with dichloromethane (1×15 liters, then 2×10 liters). The extracts were washed with water (2×25 liters) dried (MgSO4) and evaporated under reduced pressure to give 3,4,5-trichlorobenzotrifluoride (2.2 kg) with a boiling range of 98°- 100°/40 Torr.
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
1.41 kg
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Öberg, MS Iqbal - Chemosphere, 2012 - Elsevier
The European regulation on chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), came into force on 1 June 2007. With pre-registration complete in …
Number of citations: 34 www.sciencedirect.com
Y Wang, X Zhu, D Pan, J Jing, F Wang, R Mi… - Nature …, 2023 - nature.com
NN axially chiral biaryls represent a rarely explored class of atropisomers. Reported herein is construction of diverse classes of diaxially chiral biaryls containing NN and CN/CC diaxes …
Number of citations: 7 www.nature.com
L Melzig, CR Diene, CJ Rohbogner, P Knochel - Organic Letters, 2011 - ACS Publications
A new Fe- or Co-catalyzed Cl/Zn-exchange reaction allows the direct transformation of aryl, heteroaryl, and also alkyl chlorides into the corresponding zinc reagents. The method …
Number of citations: 23 pubs.acs.org

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